molecular formula C12H7Cl3O2S B1587054 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride CAS No. 501697-80-9

3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No.: B1587054
CAS No.: 501697-80-9
M. Wt: 321.6 g/mol
InChI Key: DHVBZUPMGVOIOH-UHFFFAOYSA-N
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Description

3’,4’-Dichloro[1,1’-biphenyl]-4-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two chlorine atoms and a sulfonyl chloride group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro[1,1’-biphenyl]-4-sulfonyl chloride typically involves the chlorination of biphenyl derivatives followed by sulfonylation. One common method includes the reaction of 3’,4’-dichlorobiphenyl with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dichloro[1,1’-biphenyl]-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydride donors are used for reduction.

    Oxidizing Agents: Potassium permanganate (KMnO4) and other strong oxidizers are used for oxidation.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Reduced Biphenyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

3’,4’-Dichloro[1,1’-biphenyl]-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro[1,1’-biphenyl]-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The compound can inhibit enzymes by modifying active site residues, thereby affecting their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    3,3’-Dichlorobiphenyl: A biphenyl derivative with two chlorine atoms but lacking the sulfonyl chloride group.

    4,4’-Dichlorobiphenyl: Another biphenyl derivative with chlorine atoms in different positions.

    Biphenyl-4-sulfonyl chloride: A similar compound with a sulfonyl chloride group but without the chlorine atoms.

Uniqueness: 3’,4’-Dichloro[1,1’-biphenyl]-4-sulfonyl chloride is unique due to the combination of chlorine atoms and a sulfonyl chloride group on the biphenyl structure. This combination imparts specific reactivity and properties that are not observed in other similar compounds. The presence of both electron-withdrawing chlorine atoms and a reactive sulfonyl chloride group makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O2S/c13-11-6-3-9(7-12(11)14)8-1-4-10(5-2-8)18(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVBZUPMGVOIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383377
Record name 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501697-80-9
Record name 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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